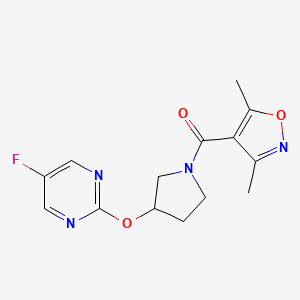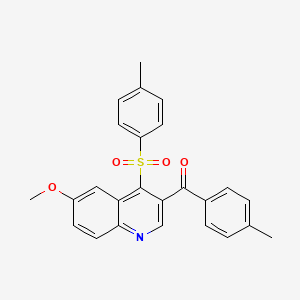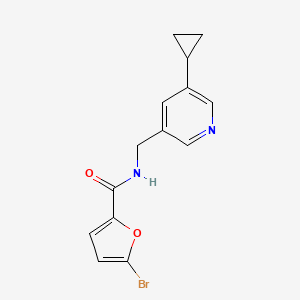
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In a study, 94 derivatives of a similar compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, were designed and synthesized to evaluate their inhibitory activities against BRD4 . The specific synthesis process of “(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers.科学的研究の応用
Synthesis and Chemical Properties
One significant area of application for this compound involves its synthesis and the exploration of its chemical properties. For instance, the compound has been utilized in the development of P2X7 antagonists through a novel synthetic approach. This approach involves a dipolar cycloaddition reaction to access 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines, which are potent P2X7 receptor antagonists. These antagonists have shown promise for the treatment of mood disorders, demonstrating the compound's potential in contributing to new therapeutic agents (Chrovian et al., 2018).
Material Science and Crystallography
Furthermore, this compound and its derivatives have been investigated for their applications in material science, particularly in crystallography. Research into the synthesis, crystal structure, and DFT (Density Functional Theory) study of related compounds has revealed insights into their molecular structures and physicochemical properties. Such studies are crucial for the development of materials with specific electronic, optical, or mechanical properties, potentially useful in electronics, photonics, and nanotechnology (Huang et al., 2021).
Antimicrobial and Anticancer Applications
Another area of application involves the exploration of antimicrobial and anticancer properties. Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using similar starting materials has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the potential for developing new antimicrobial agents based on this compound and its derivatives (Hossan et al., 2012).
Similarly, derivatives of this compound have been investigated for their anticancer activities. The preparation and reaction of this compound with different nucleophiles have led to the evaluation of some newly synthesized compounds as potential anticancer agents, demonstrating the compound's utility in the search for new therapeutic options for cancer treatment (Gouhar & Raafat, 2015).
作用機序
In a study, a compound DDT26, which is a derivative of a similar compound, exhibited potent inhibitory effect on BRD4 . DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Further, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-12(9(2)22-18-8)13(20)19-4-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKGNCWSPOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2758203.png)
![N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2758204.png)
![1-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-cyclohexylpyrazine-2,3-dione](/img/structure/B2758205.png)
![6-(2-Methoxyphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2758206.png)

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2758210.png)

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)
![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)


![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)
